1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
CAS No.: 1797943-04-4
Cat. No.: VC2867945
Molecular Formula: C10H15Cl2N3O
Molecular Weight: 264.15 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1797943-04-4 |
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Molecular Formula | C10H15Cl2N3O |
Molecular Weight | 264.15 g/mol |
IUPAC Name | 1-(6-methoxy-1H-benzimidazol-2-yl)ethanamine;dihydrochloride |
Standard InChI | InChI=1S/C10H13N3O.2ClH/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H |
Standard InChI Key | IBADBJRTNDDXMY-UHFFFAOYSA-N |
SMILES | CC(C1=NC2=C(N1)C=C(C=C2)OC)N.Cl.Cl |
Canonical SMILES | CC(C1=NC2=C(N1)C=C(C=C2)OC)N.Cl.Cl |
Introduction
Chemical Identity and Structural Characteristics
Basic Chemical Information
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is a crystalline powder compound characterized by specific chemical identifiers. The compound possesses a benzodiazole core structure with a methoxy group and an ethanamine side chain. This chemical architecture contributes to its potential pharmacological properties and reactivity. The compound is registered in various chemical databases with the identifiers presented in Table 1.
Table 1: Chemical Identifiers of 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Parameter | Value |
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CAS Number | 1797943-04-4 |
Molecular Formula | C₁₀H₁₅Cl₂N₃O |
Molecular Weight | 264.15 g/mol |
MDL Number | MFCD26936187 |
PubChem CID | 75421939 |
IUPAC Name | 1-(6-methoxy-1H-benzimidazol-2-yl)ethanamine; dihydrochloride |
Appearance | Powder |
Storage Temperature | Room Temperature |
The compound contains three nitrogen atoms as part of its benzodiazole ring system, one oxygen atom in the methoxy group, and two chlorine atoms from the hydrochloride salt formation . The free base form (without the hydrochloride) has a molecular formula of C₁₀H₁₃N₃O, with different chemical identifiers reflecting its non-salt state .
Structural Representation
The molecular structure of 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride consists of a benzodiazole core with specific substitutions. The benzodiazole ring system forms the central scaffold, with a methoxy group (-OCH₃) at the 5-position providing potential for hydrogen bond acceptance. The ethanamine group (-CH(CH₃)NH₂) at the 2-position contributes a basic center, which is protonated in the dihydrochloride salt form. The compound can be represented using various chemical notations that capture its structural features and connectivity patterns .
Table 2: Structural Notations for 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride
Notation Type | Value |
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SMILES | CC(C1=NC2=C(N1)C=C(C=C2)OC)N.Cl.Cl |
Standard InChI | InChI=1S/C10H13N3O.2ClH/c1-6(11)10-12-8-4-3-7(14-2)5-9(8)13-10;;/h3-6H,11H2,1-2H3,(H,12,13);2*1H |
InChI Key | IBADBJRTNDDXMY-UHFFFAOYSA-N |
The structural features of this compound, particularly the benzodiazole core, contribute to its potential biological activities. The benzodiazole motif is a privileged structure in medicinal chemistry, present in numerous pharmacologically active compounds .
Physical and Chemical Properties
Physical Properties
The physical properties of 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride influence its handling, storage, and potential applications in research and development. As a dihydrochloride salt, the compound generally exhibits enhanced water solubility compared to its free base counterpart, which is advantageous for biological testing and pharmaceutical formulations. The compound appears as a powder at room temperature, which is typical for many pharmaceutical intermediate compounds .
Chemical Properties and Reactivity
The chemical properties of 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride are largely determined by its functional groups. The compound contains several reactive centers that can participate in various chemical transformations:
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The protonated amine group (as part of the dihydrochloride salt) can undergo deprotonation under basic conditions to yield the free base.
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The methoxy group can potentially undergo demethylation reactions.
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The benzodiazole core can participate in various electrophilic and nucleophilic substitution reactions.
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The nitrogen atoms in the benzodiazole ring can act as hydrogen bond acceptors.
The compound is incompatible with strong oxidizing agents, which can lead to decomposition or side reactions. Under thermal decomposition, it may produce hazardous products including carbon oxides, hydrogen chloride, and nitrogen oxides .
Synthesis Methods and Preparation
Laboratory and Industrial Scale Production
The production of 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride at laboratory scale would typically employ standard organic synthesis techniques and equipment. Key considerations for successful synthesis include:
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Selection of appropriate solvents (e.g., tetrahydrofuran, dichloromethane, or dimethylformamide)
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Control of reaction temperature and pH
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Use of catalysts to improve yields
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Purification methods such as recrystallization or chromatography
For industrial-scale production, process optimization would focus on maximizing yield and purity while minimizing waste and production costs. Continuous flow processes might be employed instead of batch reactions, and automated systems would likely be used for larger-scale manufacturing.
Chemical Reactions and Transformations
Types of Reactions
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride can participate in various chemical reactions typical of compounds containing benzodiazole cores and amine functionalities. These reactions include:
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Acid-Base Reactions: The dihydrochloride salt can undergo neutralization with bases to form the free base. Conversely, the free base can be protonated with acids to reform the salt.
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Oxidation: The compound may undergo oxidation, particularly at the benzodiazole core or the amine group, forming corresponding oxides or other oxidized derivatives.
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Reduction: Various reducing agents can potentially reduce functional groups within the molecule, particularly the C=N bonds in the benzodiazole ring.
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Substitution: The compound can participate in substitution reactions, especially at the benzodiazole core or by modification of the methoxy group.
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Nucleophilic Addition: The electrophilic centers in the molecule, particularly in the benzodiazole ring, can undergo nucleophilic addition reactions.
Reactivity and Stability
The stability profile of 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride is influenced by its chemical structure and salt form. As a dihydrochloride salt, it generally exhibits:
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Enhanced Stability: Salt forms typically show improved stability compared to their free base counterparts, particularly regarding shelf life and resistance to oxidation.
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Hygroscopicity: Like many hydrochloride salts, it may exhibit hygroscopic properties, absorbing moisture from the air.
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Temperature Sensitivity: The compound is recommended for storage at room temperature, suggesting reasonable thermal stability under normal conditions .
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Incompatibilities: The compound is incompatible with strong oxidizing agents, which can lead to decomposition reactions producing hazardous byproducts such as carbon oxides, hydrogen chloride, and nitrogen oxides .
Biological Activity and Research Applications
Research Applications
1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride and similar compounds have several potential applications in research:
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Medicinal Chemistry: The compound serves as a valuable building block for developing more complex molecules with enhanced pharmaceutical properties.
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Structure-Activity Relationship (SAR) Studies: Researchers can use this compound as part of broader studies to understand how structural modifications affect biological activity.
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Biochemical Probes: The compound might function as a molecular probe to study specific biological pathways or targets.
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Drug Discovery: As part of screening libraries, this compound contributes to the identification of novel lead compounds for various therapeutic applications.
Comparison with Structurally Similar Compounds
Structural Analogs
Several compounds share structural similarities with 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, differing in substituents or core modifications. Comparing these analogs provides valuable insights into structure-activity relationships and potential applications.
Table 3: Comparison of 1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride with Structural Analogs
Compound | CAS Number | Key Structural Differences | Molecular Weight (g/mol) |
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1-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | 1797943-04-4 | Reference compound | 264.15 |
1-(5-chloro-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | 1955499-74-7 | Chloro instead of methoxy at 5-position | - |
1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride | 20000-05-9 | Methyl group at N1, no methoxy group | 248.15 |
2-[5-(4-fluorophenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-amine dihydrochloride | - | Fluorophenyl group at 5-position instead of methoxy | 328.2 |
(5-methoxy-1-methyl-1H-1,3-benzodiazol-2-yl)methanamine | 1017357-82-2 | Methanamine instead of ethanamine, methyl at N1 | - |
These structural variations can significantly impact the compounds' physicochemical properties, biological activities, and potential applications .
Structure-Activity Relationships
The structural variations observed in these analogs can provide insights into how specific modifications affect properties and activities:
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Substituent at 5-position: Changes from methoxy to halogens (like chloro or fluoro) or aryl groups can alter electronic properties and lipophilicity, potentially affecting binding to biological targets.
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N-Methylation: Introduction of a methyl group at the N1 position, as in 1-(1-methyl-1H-1,3-benzodiazol-2-yl)ethan-1-amine dihydrochloride, can prevent that nitrogen from acting as a hydrogen bond donor and alter the compound's conformational flexibility.
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Side Chain Variations: Changes in the amine-containing side chain (e.g., from ethanamine to methanamine) can affect basicity, hydrogen bonding capabilities, and spatial orientation in binding pockets.
These structure-activity relationships are valuable for medicinal chemists designing new compounds with optimized properties for specific therapeutic applications .
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